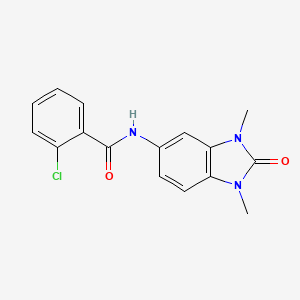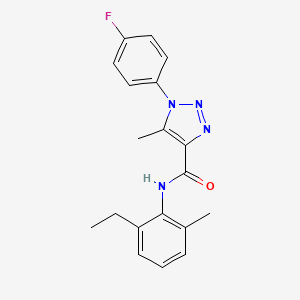![molecular formula C22H15F4NO3 B4645564 N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B4645564.png)
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide
説明
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of many B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. The inhibition of these pathways results in decreased cell proliferation, increased apoptosis, and reduced tumor growth.
Biochemical and physiological effects:
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical models and clinical trials, with no significant adverse effects reported. N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. This selectivity is thought to contribute to the favorable safety profile of the compound.
実験室実験の利点と制限
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide has several advantages for use in lab experiments. The compound is highly selective for BTK, which allows for the specific inhibition of the BCR signaling pathway. This selectivity also reduces the potential for off-target effects, which can complicate data interpretation. N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide has been shown to be effective in preclinical models of B-cell malignancies, which makes it a useful tool for studying the role of BTK in these diseases.
One limitation of N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide is that it is a small molecule inhibitor, which may limit its penetrance into certain tissues or cell types. Another limitation is that it is an irreversible inhibitor, which may affect the interpretation of certain experiments. Additionally, the use of N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide in lab experiments may not fully recapitulate the complexity of the BCR signaling pathway in vivo.
将来の方向性
There are several future directions for the development of N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibition. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may enhance their efficacy. Additionally, the development of more potent and selective BTK inhibitors may improve their therapeutic index and expand their utility in the treatment of B-cell malignancies.
科学的研究の応用
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, and its efficacy and safety have been demonstrated in several clinical trials. In vitro studies have shown that N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell lymphoma cell lines. In vivo studies in mouse models of CLL and MCL have also shown that N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide reduces tumor burden and prolongs survival.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4NO3/c1-12(28)14-6-8-16(9-7-14)27-22(29)15-4-2-13(3-5-15)11-30-21-19(25)17(23)10-18(24)20(21)26/h2-10H,11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWCBOYBESJTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=C(C(=CC(=C3F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4645487.png)
![1-(2-fluorophenyl)-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4645492.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4645500.png)



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4645518.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4645520.png)
![1-(1-hydroxy-2-naphthyl)-3-[4-methoxy-2-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B4645532.png)
![N-(tert-butyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4645545.png)
![propyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4645552.png)
![ethyl N-[(isobutylamino)carbonyl]glycinate](/img/structure/B4645557.png)
![2-(1-naphthyl)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4645567.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4645573.png)